molecular formula C13H20N2O4S B2520661 N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide CAS No. 2034590-56-0

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

Cat. No.: B2520661
CAS No.: 2034590-56-0
M. Wt: 300.37
InChI Key: QEGKKWFIXJZUFU-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.37. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide, as a class of N,N'-bisoxalamides, has been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions. This compound, identified as an inexpensive and conveniently available bidentate ligand, is very effective for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. The method allows coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures and catalyst loadings. This application is crucial for the development of pharmaceutically important building blocks, showcasing the compound's significance in synthetic organic chemistry (Bhunia, Kumar, & Ma, 2017).

Synthesis of Heterocycles

The compound plays a role in the synthesis of heterocyclic compounds, contributing to the field of organic synthesis and medicinal chemistry. For instance, the reactions of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids lead to the formation of 4-substituted 2-buten-4-olides, demonstrating the compound's utility in creating structurally diverse heterocycles (Asaoka, Sugimura, & Takei, 1979).

Environmental Chemistry Applications

In environmental chemistry, derivatives of this compound, such as furans and their methylated versions, have been studied for their oxidation products and potential environmental impacts. The study on the OH-initiated photo-oxidation of furan compounds, including 2-methylfuran and 3-methylfuran, highlights the formation of unsaturated dicarbonyl products, which have implications for atmospheric chemistry and environmental pollution (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).

Material Science and Polymer Chemistry

The compound's derivatives are also explored in material science, particularly in the synthesis of biobased polyesters. Enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, employing Candida antarctica Lipase B, leads to the production of novel biobased furan polyesters. These materials are significant for developing sustainable and environmentally friendly polymers, showcasing the broad applicability of the compound in polymer chemistry (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(18,5-7-20-2)9-15-12(17)11(16)14-8-10-4-3-6-19-10/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGKKWFIXJZUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.